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Compound of Interest

Compound Name: Ethyl 3-hydroxy-4-nitrobenzoate

CAS No.: 717-01-1

Cat. No.: B153321 Get Quote

Structural Elucidation, Synthetic Pathways, and Pharmacophore Utility

Executive Summary & Structural Significance
Ethyl 3-hydroxy-4-nitrobenzoate (E3H4NB) represents a critical "push-pull" aromatic scaffold

in organic synthesis. Characterized by the juxtaposition of an electron-donating hydroxyl group

(-OH) and an electron-withdrawing nitro group (-NO

) ortho to one another, this molecule exhibits unique reactivity profiles governed by
intramolecular hydrogen bonding and electronic polarization.

For drug development professionals, E3H4NB is not merely an intermediate; it is the gateway

to 2-substituted benzoxazole-5-carboxylates, a privileged structure in kinase inhibitors (e.g.,

VEGFR, EGFR targets) and antimicrobial agents. This guide dissects its synthesis, structural

validation, and application in heterocyclic construction.
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Property Specification

IUPAC Name Ethyl 3-hydroxy-4-nitrobenzoate

CAS Registry
82961-52-2 (Isomer specific) / 717-01-1

(Generic/Mislabeled in some DBs)

Molecular Formula

C

H

NO

Molecular Weight 211.17 g/mol

Appearance
Yellow crystalline solid (due to

transition of nitro-phenol)

Melting Point 82–84 °C

Solubility
Soluble in EtOAc, DCM, DMSO; Sparingly

soluble in water.[1]

pKa (Phenolic) ~6.1 (Acidified by ortho-nitro group)

Structural Insight: The ortho-positioning of the hydroxyl and nitro groups facilitates a stable 6-

membered intramolecular hydrogen bond. This "locked" conformation reduces intermolecular

aggregation, lowering the melting point compared to its para-isomers and shielding the

phenolic proton from certain metabolic conjugations.

Synthetic Pathways & Process Optimization
Two primary routes exist for the synthesis of E3H4NB. The choice depends on scale and

available starting materials.

Route A: Fischer Esterification (High Purity / Lab Scale)
This is the preferred method for ensuring regiochemical purity, starting from the commercially

available 3-hydroxy-4-nitrobenzoic acid.
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Reagents: 3-hydroxy-4-nitrobenzoic acid, Ethanol (anhydrous), H

SO

(cat.) or Thionyl Chloride (SOCl

).

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Protocol:

Dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in absolute ethanol (10 vol).

Add H

SO

(0.1 eq) or SOCl

(1.2 eq) dropwise at 0°C.

Reflux for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).

Concentrate in vacuo. Neutralize residue with sat. NaHCO

.

Extract with EtOAc, dry over MgSO

, and recrystallize from EtOH/Water.

Route B: Nitration of Ethyl 3-hydroxybenzoate (Industrial / Cost-
Effective)
Direct nitration is cheaper but requires rigorous purification to remove the 2-nitro and 6-nitro

isomers.

Reagents: Ethyl 3-hydroxybenzoate, HNO

(65%), Acetic Acid.
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Regioselectivity Logic: The -OH group (activating, o,p-director) dominates the directing

effects over the ester (deactivating, m-director). Position 4 is para to the -OH and meta to the

ester, making it the electronically favored site, though steric hindrance from the ester at C1

must be managed.

3-Hydroxybenzoic Acid
(Precursor) Ethyl 3-hydroxybenzoate

Esterification
(EtOH/H+) Nitration

(HNO3/AcOH, <15°C)

Ethyl 3-hydroxy-4-nitrobenzoate
(Target)

Major Product
(Para to OH)

Side Products
(2-nitro / 6-nitro isomers)

Minor Products

Click to download full resolution via product page

Figure 1: Synthetic logic flow for the production of Ethyl 3-hydroxy-4-nitrobenzoate via

nitration.

Structural Characterization (Self-Validating Data)
To validate the identity of synthesized E3H4NB, compare experimental data against these

standard spectral markers.

H NMR Spectroscopy (400 MHz, DMSO-

)
The spectrum is distinct due to the coupling patterns of the 1,3,4-trisubstituted benzene ring.
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Shift (

ppm)
Multiplicity Integration Assignment

Mechanistic
Note

11.45 Singlet (Broad) 1H Ar-OH

Downfield shift

due to

intramolecular H-

bond with -NO

.

7.98
Doublet (

Hz)
1H Ar-H (C5)

Ortho to -NO

(deshielded).

7.65
Doublet (

Hz)
1H Ar-H (C2)

Meta to -NO

, Ortho to Ester.

7.48
dd (

Hz)
1H Ar-H (C6)

Coupling with C5

and C2.

4.35
Quartet (

Hz)
2H

O-CH

-CH

Typical ethyl

ester methylene.

1.34
Triplet (

Hz)
3H

O-CH

-CH

Typical ethyl

ester methyl.

IR Spectroscopy (FT-IR)
3200–3400 cm

: O-H stretch (Broad, often weak due to chelation).

1715 cm

: C=O stretch (Ester).

1530 & 1350 cm

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


: N-O stretch (Asymmetric & Symmetric nitro group vibrations).

Downstream Application: Benzoxazole Synthesis
The primary utility of E3H4NB in drug discovery is its conversion to Ethyl 2-substituted-1,3-

benzoxazole-5-carboxylate. This scaffold mimics the adenine binding pocket of ATP, making it

crucial for kinase inhibition.

Protocol: Reductive Cyclization
This is a "one-pot" or "telescoped" sequence where the nitro group is reduced to an amine,

which then condenses with an electrophile (aldehyde, acid, or orthoester).

Step 1: Reduction

Reagents: H

/Pd-C or Fe/NH

Cl.

Product: Ethyl 3-hydroxy-4-aminobenzoate.

Precaution: Aminophenols are oxidation-sensitive. Use immediately or store under Argon.

Step 2: Cyclization

Reagents: Triethyl orthoformate (for unsubstituted C2) or an Aldehyde + Oxidant (e.g., Na

S

O

).

Conditions: Reflux in EtOH or Xylene.
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Mechanism of Action

Ethyl 3-hydroxy-4-nitrobenzoate

Intermediate:
Ethyl 3-hydroxy-4-aminobenzoate

Reduction
(H2/Pd-C or Fe/AcOH)

Target Scaffold:
Ethyl 1,3-benzoxazole-5-carboxylate

Cyclization
(R-CHO / Orthoester)

1. Imine Formation
2. Phenolic Attack

3. Oxidation/Elimination

Click to download full resolution via product page

Figure 2: Transformation of E3H4NB into the bioactive benzoxazole pharmacophore.[1][2][3][4]

[5][6][7]

Safety & Handling (E-E-A-T Compliance)
Explosion Hazard: Nitro compounds can be energetic. While E3H4NB is stable, avoid

heating dry residue above 150°C.

Toxicity: Nitro-aromatics are potential uncouplers of oxidative phosphorylation. Use PPE

(gloves, respirator) to prevent inhalation or skin absorption.

Storage: Store in amber vials (light sensitive) at 2–8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b153321?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

